methyl 3-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydroquinazoline core substituted with a sulfanylidene group, a methyl carboxylate at position 7, and a cyclopentyl-furan-2-ylmethylaminoethyl side chain at position 2. The quinazoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in kinase inhibition, antimicrobial, or anticancer applications . The cyclopentyl and furan-2-ylmethyl substituents introduce lipophilicity and stereochemical complexity, which may modulate pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
methyl 3-[2-[cyclopentyl(furan-2-ylmethyl)amino]ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-28-21(27)15-8-9-18-19(13-15)23-22(30)25(20(18)26)11-10-24(16-5-2-3-6-16)14-17-7-4-12-29-17/h4,7-9,12-13,16H,2-3,5-6,10-11,14H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJRMDYAEXXLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN(CC3=CC=CO3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methyl 3-(Cyclopropanecarbonylamino)-4-Oxo-2-Sulfanylidene-1H-Quinazoline-7-Carboxylate (CAS 725691-97-4)
This analog replaces the cyclopentyl-furan-2-ylmethylaminoethyl side chain with a cyclopropanecarbonylamino group. Key differences include:
Methyl 3-(2-Hydroxypropyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylate (CAS 790681-61-7)
Furan-Containing Analogues
Methyl [3-(Propan-2-ylcarbamoyl)Furan-2-yl]Acetate (95a)
- Structure : Features a furan-2-yl group with a carbamoyl substituent, linked via an acetate to a methyl ester .
- Comparison : Unlike the target compound, this lacks the quinazoline core but shares the furan motif. The carbamoyl group may enhance interactions with polar residues in enzymatic pockets, whereas the target’s furan-2-ylmethyl group prioritizes hydrophobic interactions.
Sulfonylurea and Triazine Derivatives
Compounds like metsulfuron methyl ester () share sulfonyl and methyl ester groups but are based on triazine or sulfonylurea scaffolds . These are herbicidal agents, highlighting how core structure dictates application:
- Triazine vs. Quinazoline : Triazines are planar and electron-deficient, favoring interactions with plant acetolactate synthase, while quinazolines offer greater conformational flexibility for targeting mammalian enzymes.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Research Findings and Implications
- Substituent Impact : Bulky lipophilic groups (e.g., cyclopentyl-furan) in the target compound may enhance tissue penetration but limit solubility, necessitating formulation optimization. In contrast, polar groups (e.g., hydroxyl in CAS 790681-61-7) improve solubility but reduce bioavailability .
- Sulfanylidene vs.
- Synthetic Challenges : The tertiary amine and fused heterocycles in the target compound likely require multi-step synthesis, as seen in analogous furan-quinazoline derivatives .
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